molecular formula C21H25NO2S B1673191 Piperidine, 1-[2-methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)- CAS No. 349087-34-9

Piperidine, 1-[2-methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)-

Cat. No. B1673191
M. Wt: 355.5 g/mol
InChI Key: OMGLGPKQUFSRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of a similar compound, 4-methyl-piperidine, is 99.1741 .


Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . The molecular weight of a similar compound, 4-methyl-piperidine, is 99.1741 .

Scientific Research Applications

Anticancer Applications

  • Scientific Field : Pharmacology
  • Summary of Application : Piperidine and its derivatives, such as piperine, have been observed to have therapeutic potential against various types of cancers . These include breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the type of cancer being treated. Typically, these compounds would be administered in a clinical setting, either alone or in combination with other drugs .
  • Results or Outcomes : The results have shown that piperidine and its derivatives can regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc .

Synthesis of Pharmaceutical Compounds

  • Scientific Field : Organic Chemistry
  • Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Structure and Reactivity Studies

  • Scientific Field : Structural Organic Chemistry

Structure and Reactivity Studies

  • Scientific Field : Structural Organic Chemistry
  • Summary of Application : Piperidine and its derivatives have been the subject of one of the fiercest controversies in structural organic chemistry in the last few years . As a result of the combined use of several spectroscopic techniques, the conformational behavior of most types of piperidine-related compounds has been clarified .
  • Methods of Application : The book reveals the combined use of different spectroscopic data, to facilitate an insight into the structure and conformational properties of any new piperidine derivative .
  • Results or Outcomes : The book establishes a consistent link between conformation and reactivity for a variety of piperidine derivatives. Such a bridge is a key step for stereocontrol when dealing with the application of piperidine derivatives as synthetic intermediates .

Pharmacological Applications

  • Scientific Field : Pharmacology
  • Summary of Application : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Methods of Application : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Safety And Hazards

Piperidine is classified as a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

Piperidine and its derivatives have been observed to have therapeutic potential against various types of cancers . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This could lead to the discovery of new drugs with potential therapeutic applications.

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-methoxy-4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2S/c1-24-20-15-18(25-2)8-9-19(20)21(23)22-12-10-17(11-13-22)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGLGPKQUFSRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360557
Record name (2-methoxy-4-(methylthio)phenyl)(4-(phenylmethyl)-1-piperidinyl)-Methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 1-(2-methoxy-4-(methylthio)benzoyl)-4-(phenylmethyl)-

CAS RN

349087-34-9
Record name JX-401
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349087349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-methoxy-4-(methylthio)phenyl)(4-(phenylmethyl)-1-piperidinyl)-Methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JX401
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name JX-401
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBU7UTV30Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidine, 1-[2-methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)-
Reactant of Route 2
Reactant of Route 2
Piperidine, 1-[2-methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)-
Reactant of Route 3
Reactant of Route 3
Piperidine, 1-[2-methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)-
Reactant of Route 4
Reactant of Route 4
Piperidine, 1-[2-methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)-
Reactant of Route 5
Reactant of Route 5
Piperidine, 1-[2-methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)-
Reactant of Route 6
Reactant of Route 6
Piperidine, 1-[2-methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.